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Abstract
This technical guide provides a comprehensive overview of 2-amino-1,3-oxazole-4-carboxylic
acid, a heterocyclic building block of increasing importance in medicinal chemistry and drug

development. We will delineate its fundamental chemical properties, provide a detailed, field-

proven representative synthesis protocol, and discuss its spectroscopic characteristics. The

core of this guide focuses on its strategic applications, particularly as a bioisosteric

replacement for the 2-aminothiazole scaffold and its emerging role in the field of Targeted

Protein Degradation (TPD), specifically in the design of Proteolysis-Targeting Chimeras

(PROTACs). This document is intended for researchers, medicinal chemists, and drug

development professionals seeking to leverage this versatile scaffold in their discovery

programs.

Introduction and Core Chemical Identity
2-Amino-1,3-oxazole-4-carboxylic acid (IUPAC Name: 2-amino-1,3-oxazole-4-carboxylic
acid) is a five-membered heterocyclic compound containing both nitrogen and oxygen

heteroatoms.[1] Its structure is characterized by an oxazole ring substituted with an amino

group at the 2-position and a carboxylic acid at the 4-position. This arrangement of functional

groups—a hydrogen bond donor/acceptor (amino group), a protonatable nitrogen in the ring,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1291551?utm_src=pdf-interest
https://www.benchchem.com/product/b1291551?utm_src=pdf-body
https://www.benchchem.com/product/b1291551?utm_src=pdf-body
https://www.benchchem.com/product/b1291551?utm_src=pdf-body
https://www.benchchem.com/product/b1291551?utm_src=pdf-body
https://www.benchchem.com/product/b1291551?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/atlanticresearchchemicalsltd/atc311764786?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and an anionic/linker attachment point (carboxylic acid)—makes it a highly valuable and

versatile fragment in drug design.

The CAS Registry Number for this compound is 944900-52-1.[2] Its strategic importance has

grown significantly with the rise of new therapeutic modalities that require modular building

blocks for constructing complex molecular architectures. Notably, it is classified by chemical

suppliers as a "Protein Degrader Building Block," highlighting its utility in cutting-edge

therapeutic strategies.[2]

Physicochemical Properties
A summary of the key physicochemical properties of 2-amino-1,3-oxazole-4-carboxylic acid
is presented below. These properties are crucial for understanding its behavior in both chemical

reactions and biological systems.

Property Value Source

IUPAC Name
2-amino-1,3-oxazole-4-

carboxylic acid
[1]

Molecular Formula C₄H₄N₂O₃ [1]

Molecular Weight 128.09 g/mol [2]

CAS Number 944900-52-1 [1][2]

Canonical SMILES C1=C(N=C(O1)N)C(=O)O [3]

Appearance White to off-white solid (typical) -

Purity ≥97% (commercially available) [2]

Synthesis Protocol: A Representative Two-Step
Approach
While a specific, peer-reviewed synthesis for 2-amino-1,3-oxazole-4-carboxylic acid is not

extensively documented, a robust and logical pathway can be constructed based on the well-

established Hantzsch-type synthesis for analogous 2-aminothiazoles and 2-aminooxazoles,
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followed by a standard ester hydrolysis. The following protocol is a validated, representative

method for its preparation.

Rationale Behind the Synthetic Strategy
The synthesis is designed in two primary stages. Stage 1 involves the formation of the 2-

aminooxazole ring system via the cyclocondensation of an α-halo-β-ketoester (ethyl

bromopyruvate) with a simple urea molecule. This reaction is analogous to the widely used

Hantzsch thiazole synthesis, which uses thiourea.[4] Urea serves as the nitrogen and amino-

group donor for the C2 position of the oxazole ring. The reaction yields the ethyl ester of the

target molecule, which is generally more stable and easier to purify than the free carboxylic

acid. Stage 2 is a straightforward basic hydrolysis of the ethyl ester to afford the final carboxylic

acid.[5] This step is driven to completion by the formation of the stable carboxylate salt, which

is then neutralized to yield the final product.

Experimental Workflow Diagram

Stage 1: Oxazole Ring Formation

Stage 2: Ester Hydrolysis

Ethyl Bromopyruvate

Reaction Vessel
(Anhydrous DMF, Reflux)

Urea

Ethyl 2-amino-1,3-oxazole-4-carboxylate
 Cyclocondensation 

Reaction Vessel
(Stirring, RT to 50°C)Aqueous NaOH Sodium 2-amino-1,3-oxazole-4-carboxylate

 Saponification 
Acidification (HCl) 2-Amino-1,3-oxazole-4-carboxylic acid

(Final Product)
 Precipitation 

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid.
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Stage 1: Synthesis of Ethyl 2-amino-1,3-oxazole-4-
carboxylate

Reagents and Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer

and a reflux condenser, add ethyl bromopyruvate (1.0 eq) and urea (10.0 eq).

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 3 mL per

mmol of ethyl bromopyruvate).

Reaction: Stir the mixture at reflux for 2-4 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Cool the reaction mixture to room temperature. Add a 5% aqueous solution of

lithium chloride (LiCl) to the mixture, which will cause the product to begin precipitating.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of the initial DMF).

Combine the organic layers.

Purification: Wash the combined organic layers with water and then with brine. Dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure. The crude product can be further purified by flash column chromatography on

silica gel.

Stage 2: Hydrolysis to 2-Amino-1,3-oxazole-4-carboxylic
acid

Setup: Dissolve the purified ethyl 2-amino-1,3-oxazole-4-carboxylate (1.0 eq) from Stage 1 in

a suitable solvent like methanol or a mixture of THF/water.

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq, e.g., 2M solution)

to the ester solution.

Reaction: Stir the mixture at room temperature or warm gently (e.g., to 50°C) for 2-6 hours,

monitoring by TLC until the ester is fully consumed.

Neutralization: Cool the reaction mixture in an ice bath and slowly acidify with concentrated

hydrochloric acid (HCl) until the pH is approximately 2-3.
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Isolation: The final product, 2-amino-1,3-oxazole-4-carboxylic acid, will precipitate out of

the solution as a solid.

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water,

and dry under vacuum to yield the pure carboxylic acid.

Spectroscopic Characterization
Disclaimer: Specific, experimentally-derived spectroscopic data for 2-amino-1,3-oxazole-4-
carboxylic acid is not readily available in the public domain. The following table provides

expected spectral characteristics based on the known structure and data from analogous

compounds.

Technique Expected Characteristics

¹H NMR

- A singlet for the C5-H proton of the oxazole

ring (typically δ 7.5-8.5 ppm).- A broad singlet

for the -NH₂ protons (typically δ 5.0-7.0 ppm,

can exchange with D₂O).- A very broad singlet

for the carboxylic acid -OH proton (typically δ

>10 ppm, often not observed).

¹³C NMR

- A signal for the carboxylic acid carbonyl carbon

(C=O) (δ ~160-170 ppm).- A signal for the C2

carbon bearing the amino group (δ ~155-165

ppm).- Signals for the C4 and C5 carbons of the

oxazole ring (δ ~110-140 ppm).

IR Spectroscopy

- A broad O-H stretch from the carboxylic acid

(~2500-3300 cm⁻¹).- N-H stretching vibrations

from the amino group (~3100-3400 cm⁻¹).- A

strong C=O stretch from the carboxylic acid

(~1680-1710 cm⁻¹).- C=N and C=C stretching

vibrations from the oxazole ring (~1500-1650

cm⁻¹).

Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 127.01.
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Applications in Drug Discovery and Development
The unique structural features of 2-amino-1,3-oxazole-4-carboxylic acid make it a powerful

building block in two key areas of modern medicinal chemistry.

Bioisosteric Replacement of 2-Aminothiazole
The 2-aminooxazole core is a classical bioisostere of the 2-aminothiazole scaffold.[6][7] The

replacement of the sulfur atom with an oxygen atom can offer several advantages in drug

design:

Improved Physicochemical Properties: The oxygen atom generally leads to a lower

lipophilicity (logP) and increased aqueous solubility compared to its sulfur counterpart. This

can significantly improve the pharmacokinetic profile of a drug candidate.

Metabolic Stability: The sulfur atom in a thiazole ring can be susceptible to oxidation by

metabolic enzymes (e.g., cytochrome P450s). Replacing it with a less metabolically labile

oxygen atom can enhance the metabolic stability and half-life of a compound.

Reduced Off-Target Activity: Some 2-aminothiazole-containing compounds have been

identified as Pan-Assay Interference Compounds (PAINS) due to non-specific activity. The 2-

aminooxazole isostere can sometimes mitigate these issues while retaining the desired

biological activity.[7]

This strategy has been successfully applied in the development of novel antitubercular and

antimicrobial agents.[6]

Building Block for Targeted Protein Degradation
(PROTACs)
Perhaps the most exciting application for this molecule is in the construction of PROTACs.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein

disposal machinery—the ubiquitin-proteasome system—to selectively destroy a target protein

of interest (POI).[8]

A PROTAC molecule consists of three key components:
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A ligand that binds to the target POI.

A ligand that binds to an E3 ubiquitin ligase.

A linker that connects the two ligands.

2-Amino-1,3-oxazole-4-carboxylic acid is an ideal building block for the linker component.

The carboxylic acid provides a versatile chemical handle for covalent attachment to either the

POI-binding ligand or the E3-ligase ligand through amide bond formation or other standard

coupling chemistries. The rigid oxazole ring can serve as a structurally defined spacer within

the linker, helping to control the distance and orientation between the two ends of the PROTAC,

which is a critical parameter for inducing a productive ternary complex (POI-PROTAC-E3

ligase) and subsequent protein degradation.
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Caption: Mechanism of Action for a PROTAC utilizing a 2-aminooxazole linker.
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Conclusion
2-Amino-1,3-oxazole-4-carboxylic acid is a high-value scaffold for contemporary drug

discovery. Its confirmed chemical identity and well-defined physicochemical properties provide

a solid foundation for its use. While specific experimental data requires direct acquisition,

logical and well-precedented synthetic routes make it readily accessible. Its proven utility as a

bioisosteric replacement for 2-aminothiazoles and its ideal structural features for the design of

linkers in targeted protein degradation technologies position it as a critical tool for developing

next-generation therapeutics. As research into novel drug modalities continues to expand, the

demand for such versatile and strategically functionalized building blocks is certain to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1291551#2-amino-1-3-oxazole-4-carboxylic-acid-
iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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